3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((2-chlorophenyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((2-chlorophenyl)amino)- is a compound belonging to the quinoline carboxamide family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((2-chlorophenyl)amino)- typically involves the reaction of quinoline derivatives with appropriate amines under controlled conditions. One common method includes the use of 2-chloroaniline as a starting material, which is reacted with quinoline-3-carboxylic acid derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((2-chlorophenyl)amino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), alkyl halides (R-X)
Major Products
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and substituted quinoline compounds .
Scientific Research Applications
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((2-chlorophenyl)amino)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins involved in cellular processes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((2-chlorophenyl)amino)- involves its interaction with specific molecular targets, such as kinases. It acts as an inhibitor by binding to the active site of the kinase, thereby preventing its activity. This inhibition can disrupt various cellular pathways, leading to effects such as reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Laquinimod: Another quinoline-3-carboxamide with immunomodulatory properties, used in the treatment of multiple sclerosis.
Uniqueness
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((2-chlorophenyl)amino)- is unique due to its specific substitution pattern and its potent inhibitory activity against ATM kinase. This makes it a valuable compound for studying kinase inhibition and developing targeted therapies .
Properties
CAS No. |
117052-13-8 |
---|---|
Molecular Formula |
C16H16ClN3O |
Molecular Weight |
301.77 g/mol |
IUPAC Name |
2-(2-chloroanilino)-5,6,7,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C16H16ClN3O/c17-12-6-2-4-8-14(12)20-16-11(15(18)21)9-10-5-1-3-7-13(10)19-16/h2,4,6,8-9H,1,3,5,7H2,(H2,18,21)(H,19,20) |
InChI Key |
QZVJFGAJMMYJKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC(=C(C=C2C1)C(=O)N)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.